molecular formula C13H17BrN2O3 B599284 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline CAS No. 1365272-51-0

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

Cat. No. B599284
M. Wt: 329.194
InChI Key: XHOKWZYROYEDKE-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is a chemical compound with the CAS Number: 1365272-51-0 . It has a molecular weight of 329.19 and a linear formula of C13H17BrN2O3 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline is represented by the formula C13H17BrN2O3 . This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms.

Scientific Research Applications

  • Scientific Field : Materials Science, specifically in the development of organic nonlinear optic (NLO) materials .

  • Methods of Application or Experimental Procedures : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to characterize the grown crystal . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

  • Results or Outcomes : The grown crystal belongs to an orthorhombic crystal system and the obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

properties

IUPAC Name

4-bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-19-13-8-11(12(16(17)18)7-10(13)14)15-9-5-3-2-4-6-9/h7-9,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOKWZYROYEDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742901
Record name 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline

CAS RN

1365272-51-0
Record name Benzenamine, 4-bromo-N-cyclohexyl-5-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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